molecular formula C7H7ClN2O B6299967 4-Hydroxy-1H-indazole hydrochloride CAS No. 1172877-70-1

4-Hydroxy-1H-indazole hydrochloride

Cat. No. B6299967
CAS RN: 1172877-70-1
M. Wt: 170.59 g/mol
InChI Key: LIFNASAEOIMRHM-UHFFFAOYSA-N
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Description

4-Hydroxy-1H-indazole is a derivative of indazole . Indazole is a heterocyclic compound that has a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . It can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been achieved from readily accessible acyl hydrazides by exploiting a novel aryne-based molecular rearrangement . The developed reaction protocol is performed under relatively mild conditions and is tolerant of a wide variety of functional groups . The products provide access to both 1H- and 2H-indazoles from a single intermediate .


Molecular Structure Analysis

The molecular structure of 1H-indazole involves a benzene ring fused to a pyrazole ring . The 4-Hydroxy-1H-indazole derivative would have a hydroxyl group attached to the fourth carbon of the indazole structure.


Chemical Reactions Analysis

Indazoles can be synthesized through various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Medicinal Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif .

Synthesis Strategies

The synthesis of 1H- and 2H-indazoles has seen significant advancements in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent .

HIV Protease Inhibitors

Compounds containing an indazole fragment have been investigated for their potential as HIV protease inhibitors . This could be a promising area of research for 4-Hydroxy-1H-indazole hydrochloride.

Serotonin Receptor Antagonists

Indazole-based compounds have also been explored as serotonin receptor antagonists . This suggests potential applications in the treatment of conditions related to serotonin levels, such as depression and anxiety disorders.

Aldol Reductase Inhibitors

Another potential application of indazole-based compounds is as aldol reductase inhibitors . Aldol reductase is an enzyme involved in the metabolism of glucose, and inhibitors can be used in the treatment of complications of diabetes.

Acetylcholinesterase Inhibitors

Indazole-based compounds have been applied as acetylcholinesterase inhibitors . These inhibitors can be used in the treatment of diseases like Alzheimer’s and glaucoma.

Antinociceptive Activity

Indazole derivatives have shown good antinociceptive activity , suggesting potential applications in the treatment of pain .

Phosphoinositide 3-Kinase δ Inhibitors

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Safety and Hazards

Based on the safety data sheet of a related compound, 1-Benzyl-3-hydroxy-1H-indazole, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions in the field of indazole derivatives research could involve the development of more efficient synthetic routes that facilitate the synthesis of indazoles, especially those that start from readily accessible starting materials . There is also a need for further exploration of the medicinal applications of indazole derivatives .

properties

IUPAC Name

1H-indazol-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c10-7-3-1-2-6-5(7)4-8-9-6;/h1-4,10H,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFNASAEOIMRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1H-indazole hydrochloride

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